Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide

Vue d'ensemble

Description

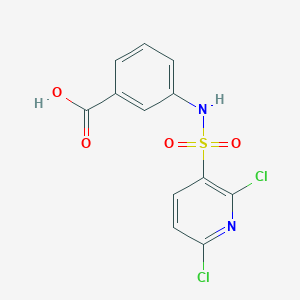

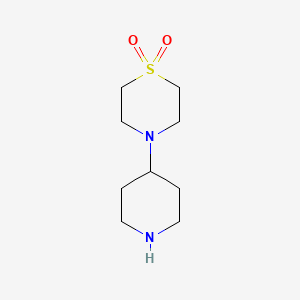

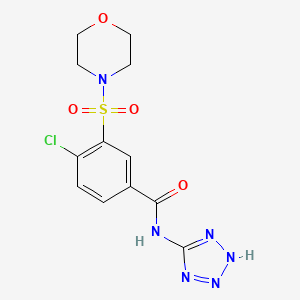

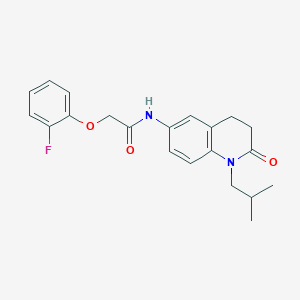

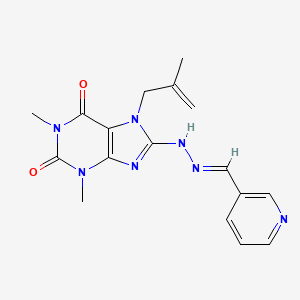

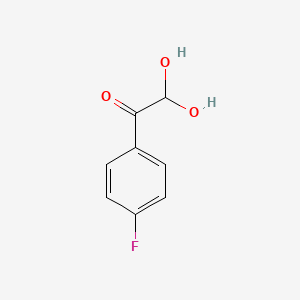

“Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is a chemical compound with the molecular formula C9H18N2O2S . It has an average mass of 218.316 Da and a mono-isotopic mass of 218.108902 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Mécanisme D'action

TPO acts as a radical scavenger by reacting with free radicals and preventing them from damaging cellular structures. It also acts as a reducing agent by donating electrons to other molecules and reducing their oxidation state. TPO can also act as a catalyst for organic reactions by facilitating the formation of chemical bonds between molecules.

Biochemical and Physiological Effects:

TPO has various biochemical and physiological effects, including its ability to inhibit the activity of cytochrome P450 enzymes and nitric oxide synthase. It also has anti-inflammatory and antioxidant properties, which make it useful for treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using TPO in lab experiments is its ability to act as a radical scavenger and reducing agent, which makes it useful for studying various biochemical and physiological processes. However, one of the limitations of using TPO is its potential toxicity, which can affect the accuracy of experimental results.

Orientations Futures

There are various future directions for research on TPO, including its use as a potential therapeutic agent for treating various diseases. Further research is needed to determine the optimal dosage and administration route for TPO, as well as its potential side effects. Additionally, research is needed to investigate the potential of TPO as a catalyst for organic reactions and to develop new synthetic methods for producing TPO and related compounds.

Conclusion:

In conclusion, TPO is an important molecule for studying various biochemical and physiological processes. Its unique chemical structure and properties make it useful for various scientific research applications, including its use as a radical scavenger, reducing agent, and catalyst for organic reactions. Further research is needed to fully understand the potential of TPO as a therapeutic agent and to develop new synthetic methods for producing TPO and related compounds.

Applications De Recherche Scientifique

TPO has various scientific research applications, including its use as a radical scavenger, a reducing agent, and a catalyst for organic reactions. It is also used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. TPO is an important molecule for studying the mechanism of action of various enzymes and proteins, including cytochrome P450 enzymes and nitric oxide synthase.

Safety and Hazards

Propriétés

IUPAC Name |

4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXTVEAHYVGSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)

![4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2900811.png)

![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2900813.png)